molecular formula C18H15FN2O3 B11336387 5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11336387
M. Wt: 326.3 g/mol
InChI Key: FCQZTZQIZFEZQM-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluoro-substituted phenyl group, a methoxy-substituted phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluoro and Methoxy Substituents: The fluoro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorinating agents and methoxylating agents.

    Coupling Reactions: The final step involves coupling the substituted phenyl groups with the oxazole ring using coupling reagents such as palladium catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both fluoro and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O3/c1-11-3-4-12(9-15(11)19)17-10-16(21-24-17)18(22)20-13-5-7-14(23-2)8-6-13/h3-10H,1-2H3,(H,20,22)

InChI Key

FCQZTZQIZFEZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC)F

Origin of Product

United States

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